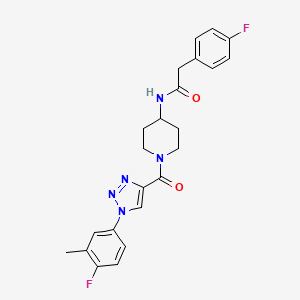

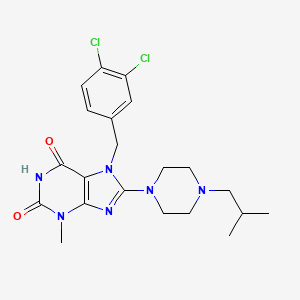

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with a unique molecular structure, utilized across various fields of science for its intriguing properties. This compound's structure incorporates diverse functional groups, enabling a wide range of chemical reactions and applications in medicinal chemistry, industrial processes, and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide typically involves multi-step reactions:

Formation of the 1H-1,2,3-triazole ring: Starting with 4-fluoro-3-methylphenyl azide and acetylene derivative under Cu(I)-catalyzed Huisgen cycloaddition.

Formation of the piperidine ring: This involves using 4-aminopiperidine with carbonyl-containing intermediates.

Coupling: Finally, the formed intermediates are coupled through amidation reactions, generally employing EDCI/HOBt as coupling agents.

Industrial Production Methods

Large-scale production involves:

Optimizing reaction conditions: Ensuring yield and purity with methods such as solvent selection, temperature control, and catalyst concentration.

Purification techniques: Column chromatography, recrystallization, and HPLC to achieve high-purity compounds.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, using oxidizing agents like m-CPBA.

Reduction: Reductive amination using sodium borohydride can modify the piperidine ring.

Substitution: Nucleophilic aromatic substitution at the fluorophenyl rings, facilitated by strong bases.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, KMnO₄

Reducing Agents: NaBH₄, LiAlH₄

Substituting Reagents: NaH, LDA

Major Products

These reactions yield diverse products, including modified triazoles, reduced piperidines, and substituted fluorophenyl derivatives, expanding the compound’s utility.

Aplicaciones Científicas De Investigación

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide is extensively studied for:

Medicinal Chemistry: As a potential therapeutic agent, explored for anti-inflammatory, anti-cancer, and CNS-related activities.

Biological Research: Used as a probe in receptor-ligand studies due to its binding affinity to specific protein targets.

Industrial Applications: Its unique properties are leveraged in developing new materials and chemical processes.

Mecanismo De Acción

The compound exerts its effects primarily through binding to specific molecular targets, such as:

Protein Enzymes: Inhibiting enzymatic activity involved in disease pathways.

Cell Receptors: Modulating receptor activity, influencing cellular responses.

Molecular pathways involved often include signal transduction cascades, affecting gene expression and metabolic processes.

Comparación Con Compuestos Similares

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(4-fluorophenyl)acetamide stands out among similar compounds due to its:

Structural Diversity: Combining triazole, piperidine, and fluorophenyl groups provides unique reactivity.

Binding Affinity: High specificity and strength of interaction with biological targets.

Similar Compounds

**N-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidine

**N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-acetamide

These similar compounds exhibit variations in their substituents, altering their chemical behavior and biological activity.

Hopefully this hits the mark for you! Anything else you’d like to dive into?

Propiedades

IUPAC Name |

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N5O2/c1-15-12-19(6-7-20(15)25)30-14-21(27-28-30)23(32)29-10-8-18(9-11-29)26-22(31)13-16-2-4-17(24)5-3-16/h2-7,12,14,18H,8-11,13H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSVICZDDVOSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2397734.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2397735.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2397736.png)

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)

![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2397746.png)

![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)